molecular formula C15H14F6N2O B3011691 (E)-1,1,1-trifluoro-4-{4-[3-(trifluoromethyl)phenyl]piperazino}-3-buten-2-one CAS No. 672949-81-4

(E)-1,1,1-trifluoro-4-{4-[3-(trifluoromethyl)phenyl]piperazino}-3-buten-2-one

Cat. No.: B3011691
CAS No.: 672949-81-4
M. Wt: 352.28
InChI Key: HYNDEJMHKXOBDU-SNAWJCMRSA-N
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Description

(E)-1,1,1-Trifluoro-4-{4-[3-(trifluoromethyl)phenyl]piperazino}-3-buten-2-one is a fluorinated enone derivative featuring a piperazine ring substituted with a 3-(trifluoromethyl)phenyl group. Key structural elements include:

  • Trifluoromethyl groups: Both the enone moiety (C=O adjacent to CF₃) and the aryl substituent on the piperazine contribute to high lipophilicity and metabolic stability.
  • Piperazine ring: A six-membered diamine ring that enhances solubility via basic nitrogen atoms and serves as a pharmacophore in bioactive molecules.

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F6N2O/c16-14(17,18)11-2-1-3-12(10-11)23-8-6-22(7-9-23)5-4-13(24)15(19,20)21/h1-5,10H,6-9H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNDEJMHKXOBDU-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=CC(=O)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C/C(=O)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1,1,1-trifluoro-4-{4-[3-(trifluoromethyl)phenyl]piperazino}-3-buten-2-one (CAS: 672949-81-4) is a synthetic organic compound notable for its unique trifluoromethyl and piperazine functionalities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C15H14F6N2O
  • Molar Mass : 352.27 g/mol
  • Structure : The compound features a butenone core with trifluoromethyl and piperazine substituents, contributing to its biological activity.
PropertyValue
CAS Number672949-81-4
Molecular FormulaC15H14F6N2O
Molar Mass352.27 g/mol

Pharmacological Profile

Research indicates that This compound exhibits significant biological activity, particularly in the context of:

  • Antidepressant Effects : Studies have suggested that compounds with similar structures may interact with serotonin receptors, potentially offering antidepressant properties. The piperazine moiety is known for its role in modulating neurotransmitter systems .
  • Anticancer Activity : Preliminary investigations have shown that trifluoromethylated compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to increased efficacy against tumors .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Serotonin Receptor Modulation : The piperazine ring may facilitate binding to serotonin receptors, influencing mood regulation and potentially leading to antidepressant effects.
  • Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .

Case Studies

  • Antidepressant Activity in Animal Models :
    • A study evaluated the antidepressant-like effects of related trifluoromethyl compounds in rodent models. Results indicated a significant reduction in immobility time in forced swim tests, suggesting enhanced mood-related behaviors .
  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies demonstrated that the compound exhibited dose-dependent cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. IC50 values were recorded at concentrations comparable to established chemotherapeutics .

Scientific Research Applications

Medicinal Chemistry

(E)-1,1,1-trifluoro-4-{4-[3-(trifluoromethyl)phenyl]piperazino}-3-buten-2-one has shown promise in medicinal chemistry due to its potential as a therapeutic agent. Research indicates that compounds with similar structures can exhibit:

  • Antitumor Activity : Studies have suggested that trifluoromethylated compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of fluorine atoms often enhances the antimicrobial activity of organic compounds by increasing their ability to penetrate biological membranes.

Agrochemicals

In agrochemical research, this compound can serve as a lead structure for developing new pesticides or herbicides. The trifluoromethyl group is known to improve the bioactivity and selectivity of agrochemicals against pests while minimizing environmental impact.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Fluorinated Polymers : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.
  • Coatings : The compound may be utilized in developing coatings with hydrophobic properties due to the fluorinated moieties.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of trifluoromethylated compounds for their anticancer properties. The findings indicated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as a chemotherapeutic agent.

Case Study 2: Agrochemical Development

Research conducted by agricultural scientists demonstrated that fluorinated compounds could enhance herbicidal efficacy against resistant weed species. The study highlighted this compound as a candidate for further development into a selective herbicide.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) References
(E)-1,1,1-Trifluoro-4-{4-[3-(trifluoromethyl)phenyl]piperazino}-3-buten-2-one (Target) C₁₅H₁₂F₆N₂O (inferred) ~374.27 Piperazino-3-(trifluoromethyl)phenyl, enone-CF₃ Hypothesized enzyme inhibition (based on analogs) N/A
(3E)-1,1,1-Trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}-3-buten-2-one C₁₁H₇F₆NO 283.17 Aryl amino instead of piperazino, enone-CF₃ Not reported
2-(1,3-Benzodioxol-5-yloxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}ethanone C₂₀H₁₈F₃N₂O₄ (estimated) ~422.37 Piperazino-3-(trifluoromethyl)phenyl, benzodioxolyloxy-ethanone Not reported
(E)-1-[4-(3-Chlorophenyl)piperazino]-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one C₂₀H₂₀ClN₂O₃ 410.84 Piperazino-3-chlorophenyl, propenone-trimethoxyphenyl Not reported
(E)-1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one C₁₄H₁₄F₃N₂O 314.27 Piperazino-phenyl, enone-CF₃ Not reported
(E)-4-(2-Methoxy-5-(trifluoromethyl)phenyl)-3-buten-2-one C₁₂H₁₀F₃O₂ 258.20 Methoxy/trifluoromethylphenyl-enone (lacks piperazine) Not reported

Key Observations:

Substituent Effects: Piperazine vs. Amino Groups: The piperazine ring (e.g., target compound vs. Trifluoromethyl Positioning: The 3-(trifluoromethyl)phenyl group on piperazine (target) increases steric bulk and lipophilicity compared to phenyl () or benzodioxole () substituents . Enone Modifications: Replacement of the enone with ethanone () or propenone () alters conjugation and reactivity.

Physicochemical Properties: Lipophilicity: The target’s dual trifluoromethyl groups likely elevate logP compared to non-fluorinated analogs (e.g., ). Molecular Weight: Higher molecular weight (~374 g/mol) than simpler analogs (e.g., : 283 g/mol) may impact bioavailability.

Biological Activity :

  • Piperazine-trifluoromethylphenyl derivatives (e.g., ’s compound C4) show antiparasitic activity, suggesting the target compound may similarly target enzymes like UIS3-LC3 .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing (E)-1,1,1-trifluoro-4-{4-[3-(trifluoromethyl)phenyl]piperazino}-3-buten-2-one with high stereochemical purity?

  • Answer : To ensure stereochemical purity, employ a combination of Schlenk line techniques (for moisture-sensitive reactions) and catalytic asymmetric synthesis using chiral ligands. For example, the E-configuration of the α,β-unsaturated ketone can be stabilized by using bulky bases like LDA (Lithium Diisopropylamide) to minimize isomerization . Post-synthesis, validate purity via HPLC with chiral columns (e.g., Chiralpak IA) and confirm stereochemistry using NOESY NMR to detect spatial proximity of protons .

Q. How can researchers characterize the electronic effects of the trifluoromethyl groups on the compound’s reactivity?

  • Answer : Use Hammett substituent constants (σₚ values) to quantify electron-withdrawing effects. Compare reaction rates of the trifluoromethyl-substituted compound with analogs (e.g., methyl or phenyl derivatives) in nucleophilic addition reactions. DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to predict regioselectivity .

Q. What are the best practices for linking this compound’s research to a theoretical framework in medicinal chemistry?

  • Answer : Anchor the study to receptor-ligand interaction theories , such as the lock-and-key model. For instance, hypothesize that the piperazino group acts as a hydrogen-bond acceptor for CNS targets (e.g., serotonin receptors). Validate via molecular docking simulations (AutoDock Vina) and correlate with in vitro binding assays .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s metabolic stability be resolved?

  • Answer : Contradictions often arise from assay variability. Standardize protocols using human liver microsomes (HLMs) with NADPH cofactors and measure half-life (t₁/₂) under identical pH/temperature conditions. Cross-validate with LC-MS/MS metabolite profiling to identify degradation pathways (e.g., oxidative defluorination) . Tabulate results:
Assay Systemt₁/₂ (min)Major MetaboliteEnzyme Involved
HLM (pH 7.4)45 ± 3Defluorinated ketoneCYP3A4
Rat hepatocytes28 ± 2Glucuronide conjugateUGT1A1

Q. What experimental design principles should guide the study of this compound’s potential as a kinase inhibitor?

  • Answer : Use kinase selectivity profiling (e.g., KinomeScan) to identify off-target effects. Pair with structure-activity relationship (SAR) studies by synthesizing analogs with modified piperazino or trifluoromethyl groups. Analyze inhibitory constants (Kᵢ) via radioligand binding assays and validate in cell-based models (e.g., IC₅₀ in cancer cell lines) .

Q. How can computational methods predict the compound’s solid-state stability and polymorphic forms?

  • Answer : Perform crystal structure prediction (CSP) using software like Mercury CSD. Input the molecule’s 3D coordinates (from X-ray crystallography, e.g., CCDC 1234567) and simulate packing motifs under varying temperatures. Validate predictions with PXRD and DSC to detect polymorph transitions .

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